5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one
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Overview
Description
5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one is a heterocyclic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals. This compound features a benzopyran core with a methyl group at the 5-position and a methylsulfanyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxycoumarin with methylthiol in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler benzopyran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzopyran derivatives without the methylsulfanyl group.
Substitution: Halogenated, nitrated, or sulfonated benzopyran derivatives.
Scientific Research Applications
5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species upon oxidation may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-1-benzopyran-2-one: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
5-Methyl-2H-1-benzopyran-2-one: Lacks the methylsulfanyl group, leading to variations in reactivity and biological activity.
4-(Methylsulfanyl)-2H-1-benzopyran-2-one: Lacks the methyl group at the 5-position, affecting its overall properties.
Uniqueness
5-Methyl-4-(methylsulfanyl)-2H-1-benzopyran-2-one is unique due to the presence of both the methyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62885-81-8 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-methyl-4-methylsulfanylchromen-2-one |
InChI |
InChI=1S/C11H10O2S/c1-7-4-3-5-8-11(7)9(14-2)6-10(12)13-8/h3-6H,1-2H3 |
InChI Key |
ZYPOGPAECURRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2SC |
Origin of Product |
United States |
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